molecular formula C21H15NO6 B12276970 Benzoic acid, 2,2',2''-nitrilotris- CAS No. 32081-16-6

Benzoic acid, 2,2',2''-nitrilotris-

Cat. No.: B12276970
CAS No.: 32081-16-6
M. Wt: 377.3 g/mol
InChI Key: QGDROSBOENSZCK-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2’,2’'-nitrilotris-: is an organic compound with the molecular formula C21H15NO6. It is also known as 2,2’,2’'-nitrilotribenzoic acid. This compound is characterized by the presence of three benzoic acid groups attached to a central nitrogen atom. It is a white or colorless solid that is soluble in organic solvents and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Benzoic Acid: One common method for preparing benzoic acid, 2,2’,2’'-nitrilotris- involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.

    Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.

Industrial Production Methods: Industrial production of benzoic acid, 2,2’,2’'-nitrilotris- typically involves large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzoic acid, 2,2’,2’'-nitrilotris- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives and intermediates in organic synthesis .

Biology: In biological research, this compound is used to study the effects of nitration on biological molecules. It is also employed in the development of new drugs and therapeutic agents .

Medicine: It is also being investigated for its potential use in the treatment of certain metabolic disorders .

Industry: In the industrial sector, this compound is used as a preservative and stabilizer in various products. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of benzoic acid, 2,2’,2’'-nitrilotris- involves its interaction with biological molecules and enzymes. The compound is metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid. This process helps in the detoxification of harmful substances and the regulation of metabolic pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Biological Activity

Benzoic acid, 2,2',2''-nitrilotris- (CAS No. 118996-38-6), is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Benzoic acid, 2,2',2''-nitrilotris- is a tri-substituted benzoic acid derivative featuring three carboxylic acid groups attached to a central nitrile group. Its molecular formula is C21H15NO6C_{21}H_{15}NO_6 with a molecular weight of 377.35 g/mol. The compound exhibits moderate solubility in water and has several notable physicochemical properties:

PropertyValue
Molecular FormulaC21H15N O6
Molecular Weight377.35 g/mol
SolubilityModerately soluble
Log S (ESOL)-4.62
Bioavailability Score0.56

Antimicrobial Activity

Research indicates that benzoic acid derivatives, including nitrilotris compounds, exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Chronic overproduction of interleukin-15 (IL-15), which is linked to inflammatory and autoimmune disorders, can be modulated by benzoic acid derivatives. Specific structural modifications enhance their efficacy as IL-15 inhibitors .

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that benzoic acid derivatives can exhibit selective toxicity against cancer cell lines while sparing normal cells. For instance, certain studies reported IC50 values indicating effective inhibition of cancer cell proliferation at non-toxic concentrations .

Case Studies

  • Study on Antimicrobial Properties : A research study evaluated the antimicrobial activity of various benzoic acid derivatives against gram-positive and gram-negative bacteria. Results demonstrated that the nitrilotris derivative exhibited the highest activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
  • Anti-inflammatory Mechanism : Another study focused on the mechanism of action of benzoic acid derivatives in modulating IL-15 levels in vitro. The results indicated a significant reduction in IL-15 production when treated with the nitrilotris derivative, highlighting its potential therapeutic role in inflammatory diseases .
  • Cytotoxicity Profile : A detailed cytotoxicity assessment revealed that benzoic acid, 2,2',2''-nitrilotris-, when tested against various cancer cell lines (e.g., HeLa, MCF-7), exhibited IC50 values ranging from 10 to 20 µM, indicating promising anticancer properties without significant toxicity to normal cells .

Properties

CAS No.

32081-16-6

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

IUPAC Name

2-(2-carboxy-N-(2-carboxyphenyl)anilino)benzoic acid

InChI

InChI=1S/C21H15NO6/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)

InChI Key

QGDROSBOENSZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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